

Comparing Benzene-1,3,5-triamine trihydrochloride with other triamine linkers

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Compound of Interest

Compound Name:	Benzene-1,3,5-triamine trihydrochloride
Cat. No.:	B039972

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A Comparative Analysis of Triamine Linkers for Porous Framework Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the rational design of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This guide provides an objective comparison of **Benzene-1,3,5-triamine trihydrochloride** and other prominent triamine linkers, supported by experimental data, to inform the selection of optimal linkers for specific research applications.

Triamine linkers, characterized by a central core functionalized with three amine groups, are fundamental building blocks in the construction of 2D and 3D porous polymers. The geometry and electronic properties of the linker significantly influence the resulting framework's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. **Benzene-1,3,5-triamine trihydrochloride**, with its simple, C3-symmetric aromatic core, is a foundational linker in this class. This guide will compare its performance characteristics with those of other widely used triamine linkers, namely 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT).

Performance Comparison of Triamine Linkers in COF Synthesis

The performance of a triamine linker is best evaluated by the properties of the resulting porous framework. The following table summarizes key performance metrics of COFs synthesized from Benzene-1,3,5-triamine, TAPB, and TAPT. It is important to note that the data presented is collated from different studies, and direct, side-by-side comparisons under identical experimental conditions are limited. The properties of a COF are highly dependent on the complementary linker (in this case, an aldehyde) and the synthesis conditions.

Triamine Linker	Aldehyd e Linker	COF Name	BET Surface Area (m ² /g)	Pore Size (nm)	Thermal Stability	CO ₂ Uptake (mmol/g)	Referen ce
Benzene- 1,3,5- triamine	1,3,5- Benzenet ricarbald ehyde	Not specified	-	-	-	-	[1]
1,3,5- Tris(4- aminoph enyl)ben zene (TAPB)	1,3,5- Benzenet ricarboxa ldehyde	TAPB- BTCA- (BTCA)	-	-	-	-	[2]
1,3,5- Tris(4- aminoph enyl)ben zene (TAPB)	Terephth alaldehyd e (PDA)	TAPB- PDA COF	~600 - >2000	3.4	-	-	[3][4]
1,3,5-tris- (4- aminoph enyl)triazi ne (TAPT)	4,4'- Biphenyl dicarbox aldehyde (BPDCA)	HHU- COF-1	2352	-	-	1.08	[5]
1,3,5-tris- (4- aminoph enyl)triazi ne (TAPT)	2,3,5,6- Tetrafluor oterephth alaldehyd e (TFTA)	SCF- FCOF-1	2056	-	-	-	[5]
1,3,5-tris- (4-	Terephth alaldehyd	TRITER- 1	716	-	-	-	[5]

aminophenyltriazine (TA)
ne
(TAPT)

Disclaimer: The data in this table is for illustrative purposes and should not be considered a direct comparison due to variations in synthesis protocols and characterization methods across different studies.

Experimental Protocols

The following are representative experimental protocols for the synthesis of imine-linked COFs using triamine linkers.

General Synthesis of an Imine-Linked COF via Solvothermal Method

This protocol is a generalized procedure for the synthesis of a 2D imine-linked COF from a triamine linker and a dialdehyde linker.

Materials:

- Triamine linker (e.g., **Benzene-1,3,5-triamine trihydrochloride**, TAPB, or TAPT)
- Dialdehyde linker (e.g., Terephthalaldehyde, 4,4'-Biphenyldicarboxaldehyde)
- Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)
- Aqueous acetic acid (e.g., 6 M)
- Anhydrous acetone
- Anhydrous N,N-dimethylformamide (DMF)

Procedure:

- In a Pyrex tube, the triamine linker (e.g., 0.2 mmol) and the dialdehyde linker (e.g., 0.3 mmol) are combined.
- The solvent mixture (e.g., 2 mL of 1,4-dioxane/mesitylene) and aqueous acetic acid (e.g., 0.2 mL) are added to the tube.
- The mixture is sonicated for 15 minutes to ensure homogeneity.
- The tube is then flash-frozen in liquid nitrogen and degassed via three freeze-pump-thaw cycles.
- The sealed tube is heated in an oven at a specified temperature (e.g., 120 °C) for a period of 3 to 7 days.
- After cooling to room temperature, the resulting solid precipitate is collected by filtration.
- The collected solid is washed sequentially with anhydrous acetone and anhydrous DMF.
- The purified COF is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Characterization of the Synthesized COF

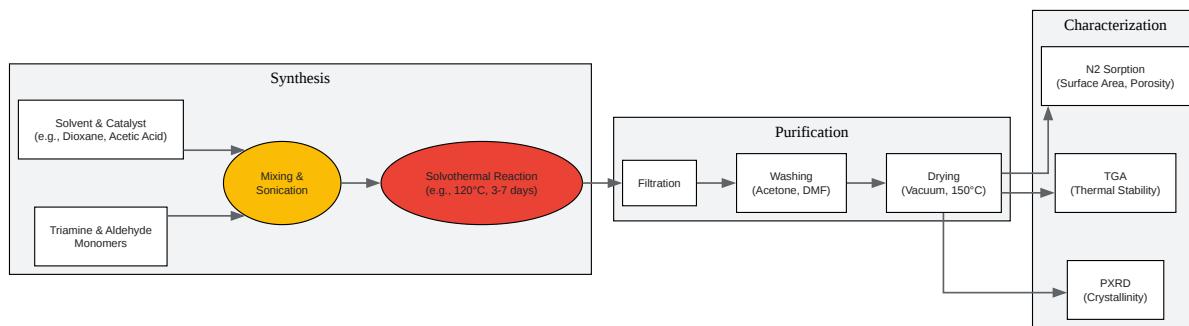
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF, PXRD patterns are recorded. The experimental pattern is compared with the simulated pattern based on the proposed crystal structure.

Thermogravimetric Analysis (TGA): The thermal stability of the COF is evaluated by heating the sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.

Nitrogen Adsorption-Desorption Analysis: The porosity and surface area of the COF are determined by nitrogen adsorption and desorption isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a triamine-based Covalent Organic Framework.



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Caption: A generalized workflow for the synthesis and characterization of triamine-based COFs.

Concluding Remarks

The choice of a triamine linker has a profound impact on the properties of the resulting porous framework. **Benzene-1,3,5-triamine trihydrochloride** serves as a fundamental building block, offering a rigid and symmetric core. For applications requiring higher surface areas and potentially enhanced functionality, linkers such as TAPB and TAPT have demonstrated considerable promise, often yielding COFs with exceptionally high porosity. However, the optimal linker selection is application-dependent and requires careful consideration of the desired material properties and the interplay between the triamine linker, the complementary building blocks, and the synthetic conditions. This guide provides a foundational comparison to aid researchers in this critical decision-making process.

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